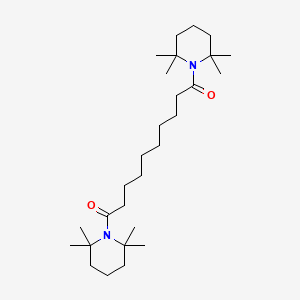
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione is a compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by exposure to ultraviolet (UV) light. The structure of this compound includes two 2,2,6,6-tetramethylpiperidine groups attached to a decane-1,10-dione backbone, providing it with unique stabilizing properties.
Vorbereitungsmethoden
The synthesis of 1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a decane-1,10-dione precursor. One common method includes the use of a Michael addition reaction, where the amine groups of 2,2,6,6-tetramethylpiperidine react with the carbonyl groups of decane-1,10-dione under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Analyse Chemischer Reaktionen
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent the degradation of polymers exposed to UV light.
Biology: The compound is studied for its potential antioxidant properties, which could be beneficial in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and ability to protect sensitive compounds from degradation.
Wirkmechanismus
The mechanism by which 1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione exerts its stabilizing effects involves the scavenging of free radicals generated by UV light exposure. The piperidine groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing the degradation of the polymer matrix. This process helps in maintaining the integrity and longevity of the materials .
Vergleich Mit ähnlichen Verbindungen
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione is unique due to its dual piperidine groups, which provide enhanced stabilizing properties compared to other HALS compounds. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide: Known for its dynamic covalent bonding properties and use in healable polymer networks.
Eigenschaften
CAS-Nummer |
918644-48-1 |
|---|---|
Molekularformel |
C28H52N2O2 |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
1,10-bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C28H52N2O2/c1-25(2)19-15-20-26(3,4)29(25)23(31)17-13-11-9-10-12-14-18-24(32)30-27(5,6)21-16-22-28(30,7)8/h9-22H2,1-8H3 |
InChI-Schlüssel |
IAYIPZVNMRDWEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1C(=O)CCCCCCCCC(=O)N2C(CCCC2(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


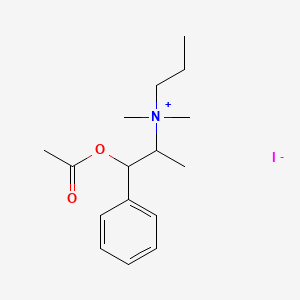
![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
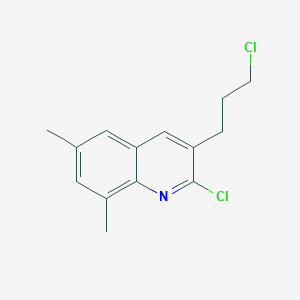
![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)
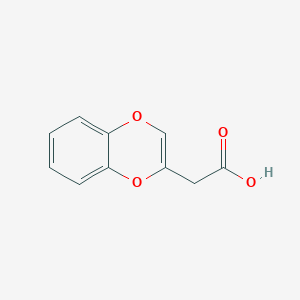
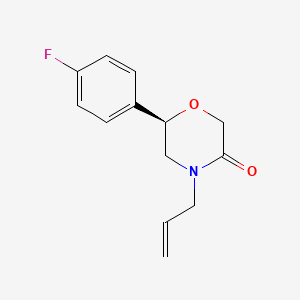

![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
